molecular formula C6H11BrO B6269122 rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans CAS No. 2091650-98-3

rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans

Cat. No. B6269122
CAS RN: 2091650-98-3
M. Wt: 179.1
InChI Key:
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Description

Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a synthetic organic compound used as a reagent in organic synthesis. It is a brominated cyclobutane derivative with a methoxy substituent on the 3-position. Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a colorless liquid with a boiling point of 137-140°C and a flash point of 83°C.

Scientific Research Applications

Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as pyrroles, indoles, and thiophenes. It has also been used as a reagent for the synthesis of amino acid derivatives. In addition, it has been used in the synthesis of chiral compounds, such as enantiomers and diastereomers.

Mechanism of Action

Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a brominated cyclobutane derivative with a methoxy substituent on the 3-position. The bromine atom is electron-withdrawing, which increases the electrophilicity of the carbon atom adjacent to it. This makes the carbon atom more susceptible to nucleophilic attack, which is the basis of the Williamson ether synthesis.
Biochemical and Physiological Effects
Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is used as a reagent in organic synthesis and is not known to have any direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is a useful reagent for organic synthesis due to its high reactivity and low cost. However, it is highly flammable and should be handled with caution.

Future Directions

The use of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, in organic synthesis could be further explored in order to develop new and more efficient synthetic methods. For example, the use of this compound in the synthesis of heterocyclic compounds could be further studied in order to develop new and more efficient syntheses of these compounds. In addition, the use of this compound in the synthesis of chiral compounds could be further studied in order to develop new and more efficient syntheses of these compounds. Finally, the use of this compound in the synthesis of amino acid derivatives could be further studied in order to develop new and more efficient syntheses of these compounds.

Synthesis Methods

Rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, is synthesized by a method called the Williamson ether synthesis. This method involves reacting an alcohol with an alkyl halide in the presence of a base. In the case of rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans, the alcohol is 3-methoxycyclobutanol and the alkyl halide is 1-bromomethylcyclobutane. The reaction is carried out in an aqueous solution of potassium hydroxide at a temperature of 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans involves the bromination of a cyclobutene followed by methylation of the resulting bromocyclobutane.", "Starting Materials": [ "Cyclobutene", "Bromine", "Methanol", "Sodium hydroxide", "Sodium iodide", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Bromination of cyclobutene using bromine in the presence of sulfuric acid and sodium iodide to yield racemic mixture of cis- and trans-1,2-dibromocyclobutane", "Separation of cis- and trans-1,2-dibromocyclobutane by fractional distillation", "Methylation of trans-1,2-dibromocyclobutane using sodium hydroxide and methanol to yield rac-(1r,3r)-1-(bromomethyl)-3-methoxycyclobutane, trans", "Neutralization of the reaction mixture using sodium bicarbonate" ] }

CAS RN

2091650-98-3

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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